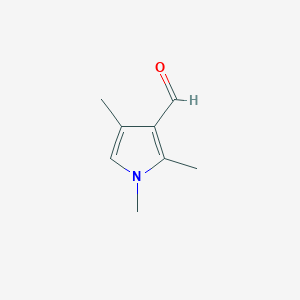
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and are known for their aromaticity and reactivity due to the presence of the nitrogen atom. The trimethyl substitution and the carbaldehyde group on the pyrrole ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes leads to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde . Additionally, the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin from pyrrole-2-carboxaldehyde through a series of reactions including nitro-aldol condensation, reduction, Michael addition, and reductive cyclization demonstrates the complexity and versatility of pyrrole synthesis .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is influenced by the substituents attached to the pyrrole ring. For example, the presence of trimethylsilyl groups in 3,4-bis(trimethylsilyl)-1H-pyrrole allows for the construction of unsymmetrically 3,4-disubstituted pyrroles through various coupling reactions . The molecular structure of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde would similarly be influenced by the trimethyl groups and the carbaldehyde functionality, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions. Selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford new pyrrole building blocks . Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid indicates the reactivity of the carbaldehyde group in pyrrole derivatives . These reactions highlight the potential transformations that 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a water-soluble aldehyde, showcases the importance of functional groups in determining solubility and potential applications in drug development . The thermal and photochemical reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives also provide insight into the stability and reactivity of pyrrole compounds under different conditions .
科学的研究の応用
Supramolecular Chemistry : A study by Giannopoulos et al. (2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster. This cluster demonstrated single-molecule magnetic behavior and has potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
Spectroscopy and Structural Analysis : Afonin et al. (2009) investigated the 1H, 13C, and 15N NMR spectroscopic properties of 1-vinylpyrrole-2-carbaldehyde oxime isomers. They found that the isomers adopt specific conformations stabilized by intramolecular hydrogen bonds, impacting the spectroscopic characteristics. This study is significant for understanding the molecular structure and behavior of pyrrole derivatives (Afonin et al., 2009).
Synthesis of Complex Molecules : Mikhaleva et al. (2009) discussed the applications of pyrrole-2-carbaldehydes in synthesizing pharmaceuticals, natural compound analogs, and other complex organic structures. These derivatives are key intermediates in creating various biologically important molecules (Mikhaleva et al., 2009).
Organometallic Chemistry : Research by Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds have potential applications in material science and catalysis (Denat et al., 1992).
Pharmaceutical Development : A study by Wang et al. (2017) focused on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drug development. This highlights the role of such compounds in medicinal chemistry (Wang et al., 2017).
Fluorinated Pyrroles Synthesis : Surmont et al. (2009) developed a methodology for synthesizing 3-fluoropyrroles and pyrrole-5-carbaldehydes, contributing to the synthesis of new fluorinated organic compounds (Surmont et al., 2009).
Anion Binding Properties : Deliomeroglu et al. (2014) synthesized tetrakis(1H-pyrrole-2-carbaldehyde) receptors with the ability to bind anions, demonstrating the utility of pyrrole derivatives in sensing and material science (Deliomeroglu et al., 2014).
特性
IUPAC Name |
1,2,4-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDDWMPJPUIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)


